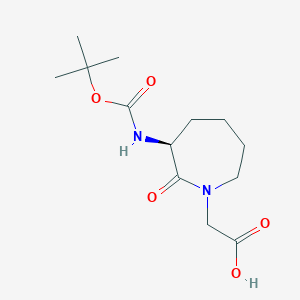![molecular formula C8H6N2O B113110 Imidazo[1,5-A]pyridine-5-carbaldehyde CAS No. 85691-71-0](/img/structure/B113110.png)
Imidazo[1,5-A]pyridine-5-carbaldehyde
Overview
Description
Imidazo[1,5-A]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines the imidazole and pyridine rings.
Mechanism of Action
Target of Action
Imidazo[1,5-A]pyridine-5-carbaldehyde is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of research areas, from materials science to the pharmaceutical field .
Result of Action
Imidazo[1,5-a]pyridine derivatives have been associated with a variety of applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-A]pyridine-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclocondensation of pyridine derivatives with aldehydes under acidic conditions. Another method includes the oxidative cyclization of pyridine derivatives with nitriles using catalysts such as BF3·Et2O . Additionally, iodine-mediated one-pot synthesis has been reported, which involves the use of trifluoromethanesulfonic anhydride and 2-methoxypyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions. These reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-A]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-A]pyridine-5-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Imidazo[1,5-A]pyridine-5-carboxylic acid.
Reduction: Imidazo[1,5-A]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,5-A]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for imaging and diagnostic applications.
Medicine: It has potential as a precursor for the synthesis of pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors
Comparison with Similar Compounds
Imidazo[1,5-A]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Imidazo[4,5-B]pyridine: Another related compound with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,2-C]pyrimidine: This compound features a pyrimidine ring fused to the imidazole ring instead of a pyridine ring
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPBTUUKUMKNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527682 | |
| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85691-71-0 | |
| Record name | Imidazo[1,5-a]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60527682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














